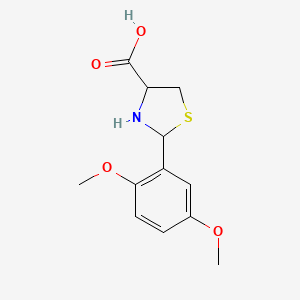

2-(2,5-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

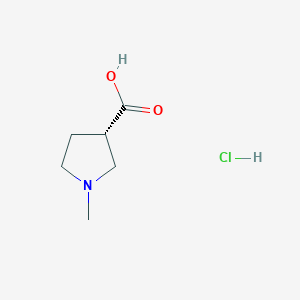

The compound “2-(2,5-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid” is a complex organic molecule. It seems to contain a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The compound also contains a carboxylic acid group, and a phenyl group substituted with two methoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are methods available for the synthesis of related compounds. For instance, a method for preparing 2,5-dimethoxyphenethylamine involves a sequence of reactions starting from 1,4-dimethoxybenzene . Another method involves the reaction of 1,4-dimethoxybenzene with formaldehyde to obtain 2-halomethyl-1,4-dimethoxybenzene .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazolidine ring, the carboxylic acid group, and the substituted phenyl group would all contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The thiazolidine ring might undergo reactions with electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Anticancer Activity

- Synthesis and Anticancer Evaluation : Compounds similar to 2-(2,5-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid have been synthesized and evaluated for their anticancer activity. For instance, 2-phenyl thiazolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives showed significant in vitro activity against human cervical cancer cell lines (Prabhu et al., 2015).

Tyrosinase Inhibition and Melanin Production

- Novel Tyrosinase Inhibitors : Certain derivatives of 2-(substituted phenyl)thiazolidine-4-carboxylic acid have been identified as novel tyrosinase inhibitors, effective in reducing melanin levels in specific cell types (Ha et al., 2012).

Antioxidant Potential

- Antioxidant Activity Evaluation : A series of 2-aryl thiazolidine-4-carboxylic acids, including novel derivatives, were synthesized and evaluated for their in vitro antioxidant activity. The presence of -OCH3 groups enhanced their radical scavenging property (Begum et al., 2020).

Supramolecular Aggregation Behaviour

- Biocompatible Chiral Thiazolidine-4-carboxylic acid Derivatives : Research has focused on the supramolecular aggregation behavior of these derivatives, which can be explored for applications like gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Antimicrobial and Antibiofilm Activity

- Antimicrobial and Antibiofilm Properties : Some 2-arylimino-3-aryl-thiazolidine-4-ones, derivatives of this compound, have shown effective in vitro antibiofilm activity against Staphylococcus epidermidis (Pan et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKMNMNGFBXVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)

![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)

![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)

![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)